

# mitigating interfacial effects in all-solid-state TiS<sub>2</sub> batteries

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## Compound of Interest

Compound Name: *Titanium disulfate*

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## Technical Support Center: All-Solid-State TiS<sub>2</sub> Batteries

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on all-solid-state batteries utilizing titanium disulfide (TiS<sub>2</sub>) cathodes. The focus is on diagnosing and mitigating common interfacial effects that can impede battery performance.

## Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: Why is the initial interfacial resistance of my TiS<sub>2</sub> all-solid-state battery unusually high?

Possible Causes:

- **Poor Physical Contact:** Unlike liquid electrolytes, achieving intimate contact between two solid surfaces (the TiS<sub>2</sub> cathode and the solid electrolyte) is challenging.<sup>[1][2]</sup> Poor contact leads to a limited area for ion transport, resulting in high interfacial resistance.<sup>[3][4]</sup>
- **Interfacial Contamination:** The surfaces of the TiS<sub>2</sub> or solid electrolyte may have impurities or oxidation layers that impede ion flow. TiS<sub>2</sub> is known to be unstable in air and sensitive to

water, which can lead to the formation of  $\text{TiO}_2$  and  $\text{H}_2\text{S}$ .<sup>[5]</sup>

- Space-Charge Layer Formation: A difference in chemical potential between the  $\text{TiS}_2$  electrode and the solid electrolyte can lead to the formation of a lithium-depleted space charge layer at the interface, which increases resistance.<sup>[6][7]</sup>

#### Troubleshooting Steps:

- Improve Physical Contact:
  - Increase the pressing pressure during cell fabrication to promote better particle rearrangement and reduce voids.
  - Consider a hot-pressing step if your materials are thermally stable. This can soften sulfide solid electrolytes, allowing them to flow and form better contact with the  $\text{TiS}_2$  particles.<sup>[6]</sup>
- Ensure Surface Purity:
  - Handle and assemble cells in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with air and moisture.<sup>[5]</sup>
  - Consider a pre-treatment step, such as argon plasma cleaning, to remove surface contaminants from the components before cell assembly.
- Characterize the Interface:
  - Use Electrochemical Impedance Spectroscopy (EIS) to deconstruct the different resistance contributions in your cell (bulk, grain boundary, and interfacial).<sup>[8][9][10]</sup> A large semicircle at low frequencies often corresponds to high interfacial resistance.<sup>[11]</sup>
  - Employ surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) on disassembled cells to check for unwanted chemical species at the interface.<sup>[12]</sup>

Question 2: My battery shows a rapid capacity fade and increasing polarization with each cycle. What's happening at the interface?

#### Possible Causes:

- **Interfacial Side Reactions:** Sulfide-based solid electrolytes can be electrochemically unstable at the cathode interface, leading to decomposition and the formation of a resistive interlayer. [13][14] This can involve the diffusion of elements like cobalt (if present in the cathode) and sulfur across the interface.[14]
- **Chemo-mechanical Failure:** The volume changes in the  $\text{TiS}_2$  electrode during lithium intercalation and deintercalation can cause mechanical stress at the interface.[7] This can lead to the loss of physical contact, cracking, and delamination over repeated cycles.[15][16]
- **Formation of a Mixed Conducting Interphase:** If the decomposition products at the interface are electronically conductive, they may not effectively passivate the surface, leading to continuous electrolyte degradation.[13]

#### Troubleshooting Steps:

- **Introduce an Interfacial Buffer Layer:**
  - Applying a thin, ionically conductive, and electronically insulating coating onto the  $\text{TiS}_2$  particles can physically separate the cathode from the solid electrolyte, preventing direct chemical reactions.[13] Materials like  $\text{LiNbO}_3$  or  $\text{Li}_4\text{Ti}_5\text{O}_{12}$  have been used for this purpose with other cathode materials.[6]
- **Optimize Particle Morphology:**
  - Using nanomaterials, such as  $\text{TiS}_2$  nanosheets, can provide a shorter diffusion path for lithium ions and create more intimate contact with the solid electrolyte, which can improve rate capability and cycling stability.[6][17] Ball-milling of  $\text{TiS}_2$  has also been shown to improve performance by controlling particle morphology.[18]
- **Perform Advanced Characterization:**
  - Operando techniques like X-ray Absorption Spectroscopy (XAS) can track the chemical and structural evolution of the  $\text{TiS}_2$  electrode and the interface during battery cycling.[19][20][21][22][23] This can help identify the specific degradation mechanisms.
  - Post-cycling analysis using Transmission Electron Microscopy (TEM) and Energy-Dispersive X-ray Spectroscopy (EDS) can visualize the formation of interfacial layers and

map elemental diffusion.[14]

## Frequently Asked Questions (FAQs)

Q1: What are the primary challenges at the  $\text{TiS}_2$ -solid electrolyte interface? A: The main challenges stem from a combination of chemical, electrochemical, and mechanical issues. These include high interfacial resistance due to poor physical contact, chemical reactions between the electrode and electrolyte, the formation of resistive space-charge layers, and mechanical degradation from volume changes during cycling.[2][3][4][7]

Q2: How can I distinguish between bulk and interfacial resistance in my measurements? A: Electrochemical Impedance Spectroscopy (EIS) is the primary tool for this.[8][9] A typical Nyquist plot for an all-solid-state battery will show multiple semicircles. The high-frequency semicircle is usually attributed to the bulk ionic resistance of the solid electrolyte, while semicircles at lower frequencies are related to grain boundary and interfacial resistances.[10][11]

Q3: Are interfacial effects less problematic for  $\text{TiS}_2$  compared to other cathode materials? A: Some studies suggest that undesirable interfacial effects can be less problematic for  $\text{TiS}_2$  compared to oxide cathodes, especially when paired with sulfide solid electrolytes.[5] This is attributed to better chemical compatibility between two sulfide materials. However, challenges related to electrochemical stability and mechanical contact still need to be addressed.[6]

Q4: Can modifying the  $\text{TiS}_2$  material itself help mitigate interfacial problems? A: Yes. Creating nanostructured  $\text{TiS}_2$ , such as nanosheets, can enhance performance.[17] The ultrathin 2D structure shortens the lithium-ion diffusion length and promotes more intimate contact with the solid electrolyte, leading to better rate capability.[6]

Q5: What is a "space-charge layer" and how does it affect the interface? A: A space-charge layer is a region near the interface where the concentration of charge carriers (lithium ions) is different from the bulk. It arises from the difference in electrochemical potential between the  $\text{TiS}_2$  and the solid electrolyte. This layer can be depleted of mobile lithium ions, creating a barrier to ion transport and thus increasing interfacial resistance.[6][7]

## Quantitative Data Summary

The following table summarizes key performance metrics related to interfacial effects in  $\text{TiS}_2$  all-solid-state batteries.

Parameter	Pristine/Bulk TiS <sub>2</sub>	Modified TiS <sub>2</sub> (e.g., Nanosheets, Ball-milled)	Solid Electrolyte	Key Finding
Areal Capacity	<0.5 mAh/cm <sup>2</sup>	~9.43 mAh/cm <sup>2</sup> (at 45.6 mg/cm <sup>2</sup> )	Li <sub>6</sub> PS <sub>5</sub> Cl (LPSCI)	Morphological control of TiS <sub>2</sub> via ball-milling dramatically improves capacity utilization.[18]
Electronic Conductivity	222 mS/cm (at 25°C)	-	Li <sub>6</sub> PS <sub>5</sub> Cl (LPSCI)	The electronic conductivity of TiS <sub>2</sub> is significantly higher than the ionic conductivity of the sulfide solid electrolyte (2.95 mS/cm), indicating that ion transport is the rate-limiting step.[18]
Interfacial Resistance	High (e.g., 1700 Ω·cm <sup>2</sup> for LLZO/Li)	Lowered by coatings or improved contact	Various	High interfacial resistance is a common failure mode in all-solid-state batteries, often exceeding the bulk resistance of the electrolyte.[7]
Power Density	-	1000 W/kg (average over 50	-	All-solid-state lithium batteries

cycles)

with  $\text{TiS}_2$   
cathodes have  
demonstrated  
high power  
density with good  
cycle life.[5]

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## Experimental Protocols

### Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

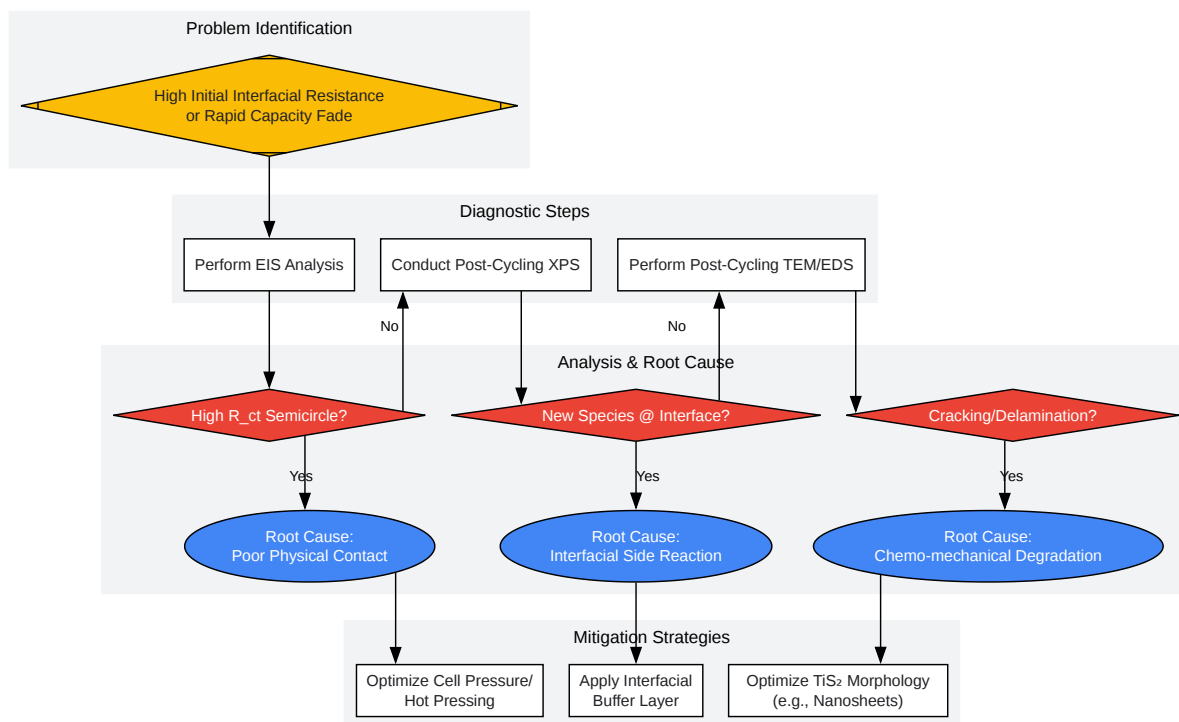
- Cell Assembly: Assemble a symmetric cell (e.g.,  $\text{Li}/\text{Solid Electrolyte}/\text{Li}$ ) and a full cell (e.g.,  $\text{Li}/\text{Solid Electrolyte}/\text{TiS}_2$ ) in an inert-gas-filled glovebox.
- Instrumentation: Use a potentiostat with a frequency response analyzer.
- Measurement Parameters:
  - Apply a small AC voltage perturbation (typically 5-10 mV).
  - Sweep the frequency over a wide range (e.g., 1 MHz to 0.1 Hz).
  - Ensure the cell is at a stable open-circuit voltage (OCV) before starting the measurement.
- Data Analysis:
  - Plot the data in a Nyquist plot ( $Z'$  vs.  $-Z''$ ).
  - Use an equivalent circuit model to fit the impedance data.[10] A common model includes a resistor for bulk resistance ( $R_{\text{bulk}}$ ) in series with one or more parallel resistor-capacitor (RC) elements representing the grain boundary and electrode/electrolyte interfaces.[10]
  - The charge transfer resistance ( $R_{\text{ct}}$ ) from the low-frequency semicircle is a key indicator of the interfacial quality.

### Protocol 2: Post-Cycling X-ray Photoelectron Spectroscopy (XPS)

- **Cell Disassembly:** After cycling the battery for a desired number of cycles, carefully disassemble the cell inside an inert-gas-filled glovebox.
- **Sample Preparation:** Gently separate the  $\text{TiS}_2$  cathode from the solid electrolyte. If possible, analyze the surfaces of both components that were in contact.
- **Transfer:** Use an air-tight transfer vessel to move the samples from the glovebox to the XPS chamber without exposure to air.
- **Analysis:**
  - Acquire a survey spectrum to identify all elements present on the surface.
  - Perform high-resolution scans for key elements (e.g., Ti, S, Li, and elements from the solid electrolyte).
  - Analyze the binding energies and peak shapes to determine the chemical states and identify any new compounds formed at the interface (e.g., oxides, sulfides, phosphates from electrolyte decomposition).<sup>[12]</sup>

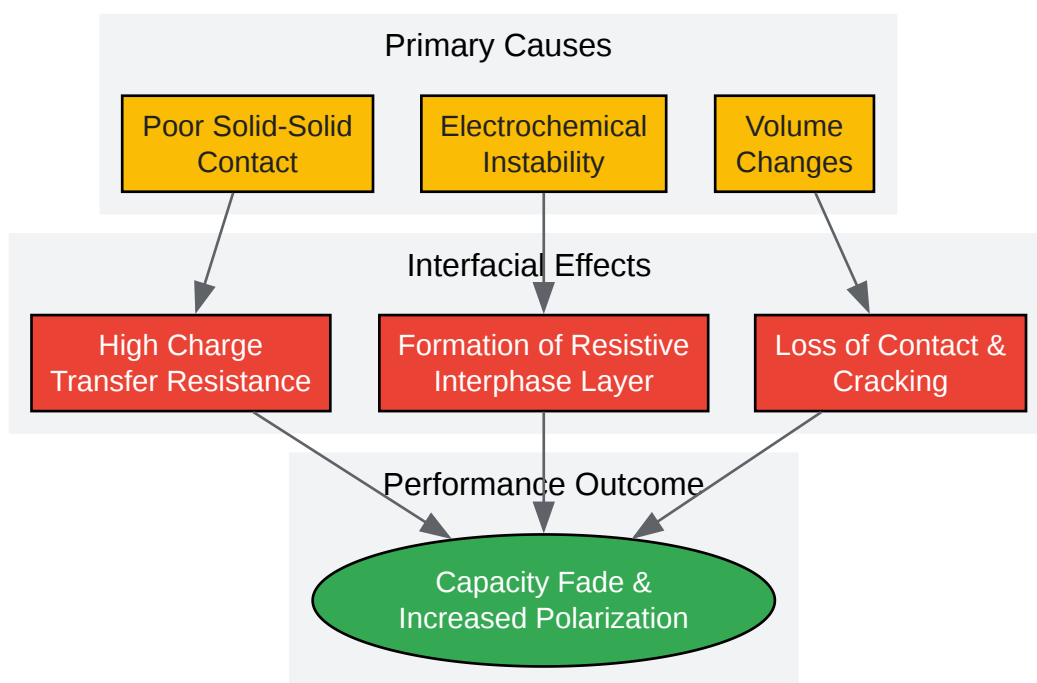
## Visualizations





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Caption: Troubleshooting workflow for interfacial issues.



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Caption: Logical relationships in interfacial degradation.

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